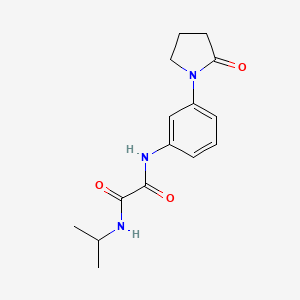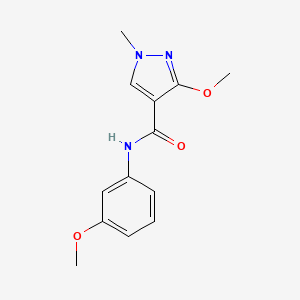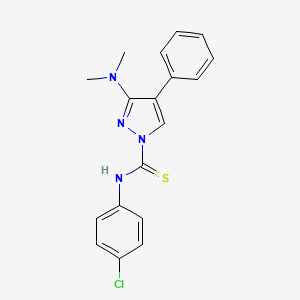
Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-((4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to have a wide spectrum of biological activities and therapeutic potential .
Aplicaciones Científicas De Investigación
Drug Discovery and Development
Isoxazole rings, such as the one present in this compound, are commonly found in many commercially available drugs. They are considered privileged scaffolds due to their ability to bind to a variety of biological targets based on their chemical diversity . This compound could be used in the synthesis of new drugs, particularly in the optimization of lead compounds in the drug discovery process.
Anticancer Research
The isoxazole moiety is significant in anticancer drug design. The compound could be involved in the synthesis of novel anticancer agents, given its structural complexity and potential for bioactivity .
Nanocatalysis
In the field of nanocatalysis, isoxazole derivatives can be used as catalysts or as part of catalyst systems. This compound might be explored for its catalytic properties, which could lead to more efficient and eco-friendly synthetic routes in various chemical reactions .
Larvicidal Activity
Isoxazole derivatives have been investigated for their larvicidal activity against Aedes aegypti, the mosquito species responsible for transmitting diseases like dengue and Zika virus. This compound could be part of studies aiming to develop new larvicides with improved efficacy .
Agrochemical Development
The structural features of isoxazoles make them suitable candidates for the development of agrochemicals. This compound could be used in the synthesis of new pesticides or herbicides, contributing to the agricultural sector by providing new tools for pest and weed management .
Green Chemistry
Isoxazole derivatives are also relevant in the context of green chemistry. They can be synthesized through metal-free routes, which is advantageous due to the reduced environmental impact. This compound could be part of research efforts to develop sustainable synthetic methods for heterocyclic compounds .
Direcciones Futuras
Isoxazole derivatives have been found to have a wide spectrum of biological activities and therapeutic potential . Therefore, it’s of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Mecanismo De Acción
Target of Action
They have been associated with a wide spectrum of biological activities and therapeutic potential .
Mode of Action
Compounds with isoxazole moieties have been known to interact with their targets based on their chemical diversity . The substitution of various groups on the isoxazole ring imparts different activity .
Biochemical Pathways
Isoxazole derivatives have been associated with a variety of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Pharmacokinetics
It’s worth noting that piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Propiedades
IUPAC Name |
methyl 3-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S2/c1-11-12(9-16-23-11)10-17-4-6-18(7-5-17)25(20,21)13-3-8-24-14(13)15(19)22-2/h3,8-9H,4-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDESYAFNLVETNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine](/img/structure/B2876606.png)

![N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2876612.png)
![3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2876613.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2876614.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2876615.png)


![N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2876619.png)
![N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2876622.png)


![(E)-4-(Dimethylamino)-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-enamide](/img/structure/B2876627.png)